Rimexolone (11β-hydroxy-16α,17α,21-trimethylpregna-1,4-diene-3,20-dione) is a synthetic glucocorticoid, belonging to the class of corticosteroids. [] While primarily known for its anti-inflammatory properties in ophthalmology, its unique characteristics make it a valuable tool in various scientific research fields.
Synthesis Analysis
Rimexolone synthesis involves multiple steps, with a key stage being the introduction of methyl groups at the 16α, 17α, and 21 positions of a pregnane steroid precursor. []
One approach utilizes the Grignard reaction to introduce the 16α-methyl group. This involves reacting an α,β-unsaturated ketone with a methyl Grignard reagent. [] Subsequent reaction with iodomethane introduces the 17α-methyl group.
Alternatively, the 16α and 17α methyl groups can be introduced simultaneously. This method employs an α,β-unsaturated ketone, reacting it with an organocopper lithium reagent and trimethylchlorosilane. [] This yields a 16α-methyl-17(20)-trimethylallyl silyl ether. Treatment with fluoride ions cleaves the silyl ether, and subsequent reaction with iodomethane introduces the 17α-methyl group.
The 21-methyl group can be introduced via two primary methods: the Mannich reaction [] or by generating a carbanion at the 21-position using a suitable base, followed by reaction with iodomethane. [, , ]
Molecular Structure Analysis
Rimexolone's molecular formula is C22H32O4. []
Mechanism of Action
Rimexolone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a nuclear receptor found in various cell types. [, ] This binding event initiates a cascade of downstream effects:
Applications
Ocular Hypertension: Rimexolone is utilized in animal models [, ] to investigate mechanisms of steroid-induced ocular hypertension and to evaluate potential therapeutic interventions.
Corneal Neovascularization: Its anti-angiogenic properties make it a subject of investigation for treating corneal neovascularization, particularly in pediatric populations. []
Dry Eye Disease: Research exploring Rimexolone's potential in treating dry eye disease [, , ] stems from its anti-inflammatory effects and its ability to modulate tear film composition.
Post-Operative Inflammation: Research assesses its efficacy in controlling inflammation following various ocular surgeries, including cataract extraction and LASIK. [, , ]
Uveitis: Studies examine its effectiveness in treating uveitis, comparing its efficacy and safety profile to other corticosteroids like prednisolone. [, ]
Related Compounds
Fluorometholone
Compound Description: Fluorometholone (21-deoxy-9αfluoro-6αmethylprednisolone) is a topical ophthalmic steroid with anti-inflammatory effects. [] It is often used to treat inflammation after eye surgery and other ocular inflammatory conditions.
Relevance: Fluorometholone serves as a comparative agent to rimexolone in multiple studies. [, , , , , , ] Both are potent corticosteroids, but rimexolone demonstrates a lower potential for ocular hypertension, a known side effect of corticosteroids. [, , , ] Despite this difference, some studies find rimexolone and fluorometholone comparable in their therapeutic effects and safety profiles in certain applications. [, , , ]
Dexamethasone
Compound Description: Dexamethasone is a potent corticosteroid with anti-inflammatory and immunosuppressant properties. [, , , , , ] It is available in various formulations, including topical ophthalmic solutions.
Relevance: Dexamethasone often serves as a comparative agent to rimexolone in studies evaluating anti-inflammatory efficacy and ocular hypertension. [, , , , , ] Studies indicate that while both effectively reduce inflammation, dexamethasone is more likely to elevate intraocular pressure, particularly in children. [, , ]
Prednisolone
Compound Description: Prednisolone is a corticosteroid with anti-inflammatory and immunosuppressive properties. [, , , , , , , ] It is widely used to treat inflammatory and autoimmune conditions, including ocular inflammation.
Relevance: Prednisolone serves as a reference point for rimexolone in studies evaluating therapeutic efficacy and potential side effects. [, , , , , , , ] Rimexolone, while similarly effective as an anti-inflammatory agent, is associated with a lower risk of ocular hypertension compared to prednisolone. [, , ]
Loteprednol Etabonate
Compound Description: Loteprednol etabonate is a corticosteroid with a lower potency than prednisolone acetate. [, , ] It is specifically designed to minimize the risk of ocular hypertension while providing effective anti-inflammatory action for ocular conditions.
Relevance: Loteprednol etabonate serves as another comparative corticosteroid to rimexolone, with both demonstrating a lower potential for ocular hypertension than traditional steroids like dexamethasone and prednisolone acetate. [, , ]
Triamcinolone Hexacetonide
Compound Description: Triamcinolone hexacetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. [] It is used for various conditions, including inflammatory joint diseases.
Relevance: This compound is mentioned in the context of intra-articular residence time, a parameter crucial for the effectiveness of intra-articular steroid preparations. [] While rimexolone is primarily investigated for ophthalmic applications in the provided papers, its pharmacokinetic properties, like a longer intra-articular residence time compared to triamcinolone hexacetonide, highlight its potential broader therapeutic uses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rubusoside is a steviol glycoside that is steviol in which both the carboxy group and the tertiary allylic hydroxy group have been converted to their corresponding beta-D-glucosides. A precious bioactive natural sweetener which mainly exists the in Chinese sweet tea plant, Rubus suavissimus. It has a role as a sweetening agent and a plant metabolite. It is a beta-D-glucoside, a tetracyclic diterpenoid, a bridged compound and a steviol glycoside. It is functionally related to a steviol. Rubusoside is a natural product found in Rubus chingii var. suavissimus with data available.
Rucaparib is a member of the class of azepinoindoles that is 1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one carrying additional 4-[(methylamino)methyl]phenyl and fluoro substituents at positions 2 and 8 respectively. It is an inhibitor of poly (ADP-ribose) polymerase and is used (as the camsylate salt) as monotherapy for advanced ovarian cancer and deleterious germline or somatic BRCA mutation. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent. It is an azepinoindole, a member of caprolactams, an organofluorine compound and a secondary amino compound. It is a conjugate base of a rucaparib(1+). Rucaparib is an anticancer drug and poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme that plays an essential role in DNA repair. Rucaparib is proposed to work in several PARP-dependent and PARP-independent mechanisms of action; however, it causes a unique effect of synthetic lethality. By targeting the genetically-mutated cancer cells that lack a DNA repair mechanism, rucaparib causes cancer cell death and reduces tumour growth. Rucaparib was granted FDA Breakthrough Therapy designation in April 2015 and accelerated approval in December 2016. The drug was later approved by the European Commission in May 2018. It is currently used to treat recurrent ovarian and prostate cancer in adults. Rucaparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of rucaparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Rucaparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Rucaparib therapy is associated with a moderate rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Rucaparib is an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types. See also: Rucaparib Camsylate (has salt form).